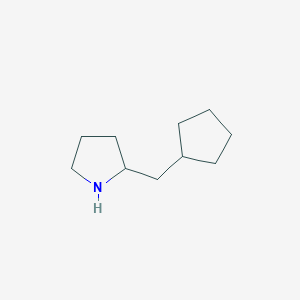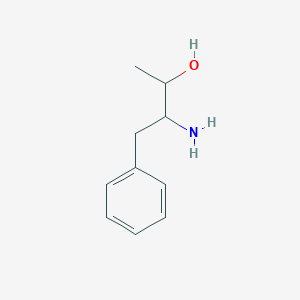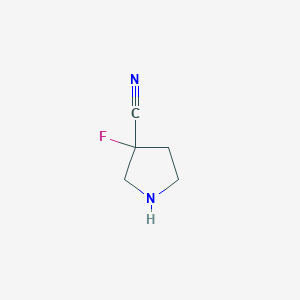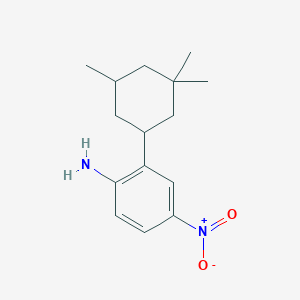
2-Methyl-N-(2-phenylethyl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(2-phenylethyl)oxolan-3-amine is a chemical compound with a molecular formula of C13H19NO It is characterized by the presence of an oxolane ring, a phenylethyl group, and a methyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine typically involves the reaction of 2-phenylethylamine with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-N-(2-phenylethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.
科学的研究の応用
2-Methyl-N-(2-phenylethyl)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(2-phenylethyl)oxolan-3-amine hydrochloride
- Methyl [1-(oxolan-2-yl)-2-phenylethyl]amine
- 2-Methyl-N-(1-phenylethyl)oxolan-3-amine
Uniqueness
2-Methyl-N-(2-phenylethyl)oxolan-3-amine is unique due to its specific structural features, such as the presence of both a phenylethyl group and an oxolane ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2-methyl-N-(2-phenylethyl)oxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChIキー |
UPKRJRGJSIYGMB-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)



![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)

![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)


![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
amine](/img/structure/B13248552.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)
